Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorobenzyl)cyclobutanecarboxylic acid

Cathepsin K inhibition X-ray crystallography Structure-based drug design

1-(4-Fluorobenzyl)cyclobutanecarboxylic acid (CAS 1439900-45-4; IUPAC: 1-[(4-fluorophenyl)methyl]cyclobutane-1-carboxylic acid) is a C12H13FO2 cyclobutane carboxylic acid building block with a molecular weight of 208.23 g/mol. The compound features a strained four-membered cyclobutane ring (ring strain energy approximately 26–27 kcal/mol) bearing a carboxylic acid group and a 4-fluorobenzyl substituent at the geminal 1-position, creating a quaternary carbon center.

Molecular Formula C12H13FO2
Molecular Weight 208.232
CAS No. 1439900-45-4
Cat. No. B2587883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)cyclobutanecarboxylic acid
CAS1439900-45-4
Molecular FormulaC12H13FO2
Molecular Weight208.232
Structural Identifiers
SMILESC1CC(C1)(CC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C12H13FO2/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-12/h2-5H,1,6-8H2,(H,14,15)
InChIKeyXRBNEEQKZXIPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)cyclobutanecarboxylic acid (CAS 1439900-45-4): A Fluorinated Cyclobutane Carboxylic Acid Building Block for Medicinal Chemistry Procurement


1-(4-Fluorobenzyl)cyclobutanecarboxylic acid (CAS 1439900-45-4; IUPAC: 1-[(4-fluorophenyl)methyl]cyclobutane-1-carboxylic acid) is a C12H13FO2 cyclobutane carboxylic acid building block with a molecular weight of 208.23 g/mol . The compound features a strained four-membered cyclobutane ring (ring strain energy approximately 26–27 kcal/mol) bearing a carboxylic acid group and a 4-fluorobenzyl substituent at the geminal 1-position, creating a quaternary carbon center . The para-fluoro substitution on the benzyl group introduces electron-withdrawing character that modulates acidity, lipophilicity, and target engagement properties relative to non-fluorinated and positional-isomer analogs, making this compound a strategically differentiated intermediate for structure-based drug design [1].

Why Generic Substitution of 1-(4-Fluorobenzyl)cyclobutanecarboxylic acid (CAS 1439900-45-4) Fails: Structural, Electronic, and Pharmacophoric Differentiation


The 4-fluorobenzyl-cyclobutane-carboxylic acid scaffold cannot be freely interchanged with close analogs because three structural features simultaneously govern its chemical and biological behavior: (i) the para-fluoro substitution on the benzyl ring, which establishes a specific electronic profile and hydrogen-bonding capacity distinct from ortho- and meta-fluoro positional isomers ; (ii) the benzyl –CH2– spacer between the cyclobutane core and the 4-fluorophenyl ring, which adds conformational flexibility, alters pKa by approximately 0.7 log units relative to the direct phenyl-attached analog, and increases molecular weight by ~14 Da [1]; and (iii) the geminal 1-position substitution that generates a quaternary carbon center, eliminating α-proton chemistry and conferring metabolic stability advantages absent in 3-substituted regioisomers . These interdependent structural determinants mean that substituting any single feature—fluorine position, spacer length, or ring attachment point—produces a compound with measurably different physicochemical properties and, where biological data exist, altered target engagement profiles. The quantitative evidence below establishes the specific dimensions along which CAS 1439900-45-4 differentiates from its closest analogs.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)cyclobutanecarboxylic acid (CAS 1439900-45-4) vs. Closest Analogs


Evidence Item 1: Validated Pharmacophore in a High-Resolution X-Ray Co-Crystal Structure of Cathepsin K (PDB 1TU6)

The [1-(4-fluorobenzyl)cyclobutyl]methyl carbamate derivative—synthesized directly from 1-(4-fluorobenzyl)cyclobutanecarboxylic acid—is the P2 moiety of a potent and selective ketoamide-based cathepsin K inhibitor for which a high-resolution (1.75 Å) X-ray co-crystal structure has been deposited as PDB 1TU6 [1]. The inhibitor demonstrated an IC50 of 12 nM against recombinant human cathepsin K in a fluorescence assay using 10 µM Cbz-Phe-Arg-AMC substrate, with high selectivity versus cathepsins B, H, and L [2]. In contrast, 3-substituted regioisomers (e.g., 3-(4-fluorobenzyl)cyclobutanecarboxylic acid, CAS 1399654-58-0) and the non-fluorinated benzyl analog (CAS 114672-02-5) lack any documented protein co-crystal structure or validated target engagement data in this protease family [3]. This represents a unique, experimentally validated structural biology credential specific to the 1-(4-fluorobenzyl)-cyclobutane-1-carboxylic acid scaffold.

Cathepsin K inhibition X-ray crystallography Structure-based drug design Cysteine protease Osteoporosis

Evidence Item 2: Benzyl –CH2– Spacer Differentiates Physicochemical Properties from the Direct Phenyl-Attached Analog

The target compound (C12H13FO2, MW 208.23) contains a benzyl –CH2– spacer between the cyclobutane ring and the 4-fluorophenyl group. Its closest analog lacking this spacer, 1-(4-fluorophenyl)cyclobutanecarboxylic acid (CAS 151157-46-9, C11H11FO2, MW 194.20), exhibits a substantially lower predicted pKa (3.95 vs. ~4.67 for the benzyl series) and a predicted LogP of 2.83 [1]. The –CH2– spacer increases the rotatable bond count from 2 to 3, adding conformational degrees of freedom, and raises molecular weight by approximately 14 Da. The pKa difference of approximately 0.7 log units corresponds to a ~5-fold difference in acid dissociation constant, meaning the direct phenyl analog is significantly more acidic and will exist in a different ionization state at physiological pH (LogD at pH 7.4: -0.35 for the phenyl analog) [1]. This affects solubility, permeability, and protein binding in ways that are not interchangeable between the two scaffolds.

Physicochemical profiling pKa modulation Lipophilicity Conformational flexibility Building block selection

Evidence Item 3: Para-Fluoro Positional Isomer Differentiation vs. Ortho- and Meta-Fluoro Analogs

The para-fluoro substitution on the benzyl ring of the target compound (CAS 1439900-45-4) creates a distinct electronic environment compared to its ortho-fluoro (CAS 1439902-88-1) and meta-fluoro (CAS 1439903-06-6) positional isomers, despite all three sharing the identical molecular formula (C12H13FO2) and molecular weight (208.23 g/mol) . The meta-isomer has predicted properties of pKa 4.67±0.20, boiling point 327.6±15.0 °C, and density 1.268±0.06 g/cm³ . In the cathepsin K inhibitor co-crystal structure (PDB 1TU6), the para-fluoro substituent was specifically selected through molecular modeling of achiral P2 substituents to optimize interactions with the S2 pocket of the enzyme; the ortho- and meta-fluoro isomers would orient the fluorine atom into different regions of the binding pocket, predictably altering both potency and selectivity [1]. The para-fluoro isomer also exhibits a linear molecular geometry along the benzyl-cyclobutane axis that differs from the bent geometry of the ortho isomer, affecting molecular shape and crystal packing.

Positional isomer Fluorine substitution Electronic effects Structure-activity relationship Medicinal chemistry

Evidence Item 4: Quaternary Carbon Center at C1 Provides Distinct Reactivity and Metabolic Stability vs. 3-Substituted Regioisomers

The target compound bears the 4-fluorobenzyl substituent at the C1 position, geminal to the carboxylic acid group, creating a quaternary carbon center. This is structurally distinct from the 3-substituted regioisomer, 3-(4-fluorobenzyl)cyclobutanecarboxylic acid (CAS 1399654-58-0), which has the substituent on a secondary carbon at the ring 3-position . The quaternary C1 center in the target compound eliminates the α-proton adjacent to the carboxylic acid, which has two critical consequences: (1) it completely blocks enolate formation and all α-deprotonation-dependent chemistry (alkylation, halogenation, aldol reactions), simplifying synthetic handling and improving chemical stability; and (2) quaternary α-carbons to carboxylic acids are recognized in medicinal chemistry as a metabolic stability motif, as they prevent α-oxidation and reduce CYP-mediated metabolism at this position . The 3-substituted regioisomer retains α-protons and is susceptible to enolate chemistry and potential metabolic oxidation at the α-position. Additionally, the 1-position quaternary center imposes greater conformational restriction on the cyclobutane ring compared to 3-substitution, which can translate into entropic benefits in target binding [1].

Quaternary carbon Metabolic stability Regioisomer Enolate chemistry Conformational restriction

Evidence Item 5: Fluorine Substitution Modulates Physicochemical and Spectroscopic Properties Relative to the Non-Fluorinated Benzyl Analog

Introduction of the para-fluoro substituent differentiates the target compound (C12H13FO2, MW 208.23) from its non-fluorinated analog, 1-benzylcyclobutanecarboxylic acid (CAS 114672-02-5, C12H14O2, MW 190.24), by adding approximately 18 Da and creating a permanent dipole along the benzyl group axis . The non-fluorinated analog has a predicted pKa of 4.65 (ChemAxon) and a LogP of 2.48–3.14 [1]. While predicted bulk pKa values for the fluorinated and non-fluorinated analogs are similar (~4.65–4.67), the electron-withdrawing fluorine atom alters the Hammett σp constant (σp = +0.06 for F), which subtly increases the acidity of the carboxylic acid through the through-bond inductive effect across the cyclobutane ring, and more significantly affects the LogD profile at physiological pH due to altered hydrogen-bond acceptor capacity [2]. Critically, the para-fluoro substitution provides a ¹⁹F NMR handle (100% natural abundance, spin-½, high gyromagnetic ratio) that the non-fluorinated analog lacks, enabling direct quantitative monitoring of the compound and its derivatives in complex biological matrices without isotopic labeling [2]. Commercial pricing further differentiates the two: the fluorinated building block commands a premium (¥45,000/g from Kishida Chemical for CAS 1439900-45-4) [3] vs. approximately ¥3,900–4,225/g for the non-fluorinated analog (CAS 114672-02-5) [4], reflecting the additional synthetic complexity and the value of fluorine incorporation.

Fluorine effect LogP modulation Electron-withdrawing 19F NMR Lipophilicity

Procurement-Driven Application Scenarios for 1-(4-Fluorobenzyl)cyclobutanecarboxylic acid (CAS 1439900-45-4)


Scenario 1: Cathepsin K Inhibitor Lead Optimization and Structure-Based Drug Design

Programs targeting cysteine cathepsins (particularly cathepsin K for osteoporosis, osteoarthritis, or bone metastasis) should prioritize CAS 1439900-45-4 as the carboxylic acid precursor for P2-moiety derivatization. The published X-ray co-crystal structure (PDB 1TU6, 1.75 Å) provides atomic-level guidance for rational modification of the [1-(4-fluorobenzyl)cyclobutyl]methyl carbamate scaffold, and the documented 12 nM IC50 with selectivity over cathepsins B, H, and L [1] establishes a credible potency benchmark. The quaternary C1 center ensures that the carboxylic acid can be selectively derivatized (esterification, amidation, reduction to alcohol for carbamate formation) without competing α-deprotonation side reactions, simplifying synthetic routes to focused libraries [2]. Procuring this specific para-fluoro benzyl building block—rather than the ortho- or meta-fluoro isomers, the 3-substituted regioisomer, or the non-fluorinated analog—ensures direct structural correspondence to the validated pharmacophore, reducing the risk of inactive compounds in screening cascades.

Scenario 2: Fluorinated Fragment Library Construction and ¹⁹F NMR-Based Screening

The target compound is an ideal entry for constructing fluorinated fragment libraries where ¹⁹F NMR serves as the primary screening readout. The single fluorine atom provides a clean, high-sensitivity ¹⁹F NMR signal without the spectral congestion of polyfluorinated analogs, enabling direct quantification of protein binding (Carr-Purcell-Meiboom-Gill or saturation transfer difference experiments) and metabolite identification in microsomal stability assays [1]. The carboxylic acid handle permits rapid diversification into amides, esters, and heterocycles via well-established coupling chemistry. The benzyl –CH2– spacer provides sufficient conformational flexibility for induced-fit binding while the rigid cyclobutane core limits the entropic penalty upon target engagement, a balance that the direct phenyl-attached analog (CAS 151157-46-9, lacking the spacer) cannot offer due to its reduced degrees of freedom [2]. The ~10× price premium over the non-fluorinated benzyl analog is offset by the multifunctional analytical utility of the ¹⁹F label, which eliminates the need for separate radiolabeled or fluorescent probe synthesis during early-stage screening [3].

Scenario 3: Metabolic Stability Optimization via Quaternary α-Carbon in Lead Series

When a lead series containing a cyclobutane carboxylic acid motif shows unacceptable metabolic clearance attributable to α-oxidation or acyl glucuronidation at the carboxylic acid α-position, CAS 1439900-45-4 serves as a rationally selected replacement scaffold. The geminal 1-position quaternary carbon eliminates the α-hydrogen required for CYP-mediated α-hydroxylation and blocks the deprotonation pathway implicated in acyl glucuronide rearrangement [1]. The 3-substituted regioisomer (CAS 1399654-58-0), which retains α-hydrogens, would not provide this metabolic shield. The para-fluoro substituent additionally blocks a potential site of aromatic oxidation (para-position of the benzyl ring), further contributing to metabolic stabilization through a dual mechanism—quaternary α-carbon blockade plus fluorinated aromatic ring protection [2]. The Kishida Chemical Building Blocks designation (98% purity specification, ¥45,000/g) [3] positions this as a development-stage building block suitable for gram-scale SAR exploration and early process chemistry evaluation.

Scenario 4: Conformationally Restricted Bioisostere of Phenylpropanoic Acid Pharmacophores

The 1-(4-fluorobenzyl)cyclobutane-1-carboxylic acid scaffold can function as a conformationally constrained bioisostere of 4-fluorophenylpropanoic acid pharmacophores, with the cyclobutane ring restricting the conformational freedom of what would otherwise be a freely rotating propanoic acid chain [1]. This conformational restriction can enhance target binding affinity through entropic stabilization while the quaternary C1 center prevents racemization (relevant if additional chiral centers are introduced during derivatization). The para-fluoro substitution, with its modest Hammett σp value of +0.06, provides subtle electronic tuning without the strong electron-withdrawing effects of –CF3 or –OCF3 analogs, preserving the carboxylic acid's hydrogen-bonding capacity while modestly enhancing lipophilicity for membrane permeability. Programs exploring LPA receptor antagonists, kinase inhibitors, or GPCR modulators where cyclobutyl carboxylic acids have established precedent [2] can leverage this building block for scaffold-hopping exercises that systematically explore the SAR around the fluorobenzyl-cyclobutane core.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.